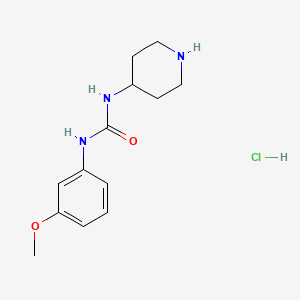

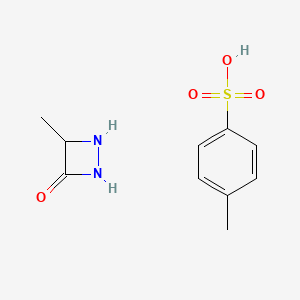

![molecular formula C24H30N4O B2526037 (E)-17-((E)-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)hydrazono)-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-ol CAS No. 494220-14-3](/img/structure/B2526037.png)

(E)-17-((E)-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)hydrazono)-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of various heterocyclic compounds based on pyrazole derivatives has been extensively studied. For instance, hydrazonyl bromides have been reacted with active methylene compounds to yield tetrasubstituted pyrazole derivatives, which upon further reactions can lead to the formation of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . Similarly, oxidative cyclization of 1-phenylhydrazono chromen-2-ones with copper acetate has been used to synthesize 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones . The synthesis of cyclopenta[a]phenanthrenes and their derivatives has also been reported, with methods starting from testosterone or substituted naphthalenes , , . Additionally, the synthesis of 1-cyanoacetyl-3,5-dimethylpyrazole-based heterocyclic compounds has been explored, with reactions leading to thiazole derivatives and pyrazolopyrimidines .

Molecular Structure Analysis

X-ray diffraction studies have revealed the molecular and supramolecular structures of various synthesized compounds. For example, the molecular structures of nine isomers of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones have been established, showing that the phenyl ring is almost perpendicular to the chromene-pyrazole ring system . In the case of 1,4-dimethylbenzo[c]phenanthrene (1,4-DMBcPh), X-ray crystallographic analysis has shown that the additional methyl groups increase the nonplanarity of the molecule, resulting in P and M enantiomers . The title compound (E)-2-Methyl-6-[(1-phenyl-1H-pyrazol-4-yl)methylidene]cyclohexanone has been characterized to have a flattened chair conformation of the cyclohexane ring and coplanar phenyl and pyrazole rings .

Chemical Reactions Analysis

The reactivity of synthesized compounds has been explored in various studies. For instance, the active methylene group in 4H-Cyclopenta[def]phenanthrene has been the focus of research due to its reactivity, leading to electrophilic substitution and reactions of the localized double bond . The synthesis of 5,6,15,16-tetradehydrobenzo[a]phenanthro[9, 10-e]cyclooctene has been achieved, and its planar structure has been confirmed by X-ray analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of synthesized compounds are often inferred from their molecular structures and reactivity. For example, the supramolecular architecture of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones is controlled by C–H···A (A = O, π) and π-stacking interactions, which are significant for the stability and properties of these compounds . The helicity induced by methyl groups in 1,4-DMBcPh and its metabolites is a physical property that has been observed and is significant for their biological activity .

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of complex molecules often leads to the discovery of compounds with significant antimicrobial and anticancer activities. For instance, the synthesis of pyrazole derivatives has been explored for their potential antimicrobial properties. Compounds synthesized from hydrazonyl bromides reacting with active methylene compounds have shown promising antimicrobial activities, suggesting a pathway for developing new antibiotics (Nada M. Abunada et al., 2008). Additionally, research into the synthesis of new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole indicates potential anticancer activity, highlighting the therapeutic potential of such compounds (N. Metwally et al., 2016).

Structural and Computational Studies

The structural analysis of complex molecules is crucial for understanding their chemical properties and potential applications. Studies involving crystallography and computational chemistry provide insights into the molecular configuration, stability, and reactivity of synthesized compounds. For example, the structural elucidation of pyrazole derivatives through X-ray diffraction confirms their (E)-configuration and offers a deeper understanding of their chemical behavior (K. Karrouchi et al., 2021). Similarly, computational studies and molecular docking simulations can predict the interaction of synthesized compounds with biological targets, aiding in the design of potential anti-diabetic agents.

Chemical Properties and Reactions

The chemical reactivity and properties of complex molecules are influenced by their structural features. Studies have shown that compounds with specific configurations can undergo unique reactions, leading to the formation of novel heterocyclic systems. These reactions are important for the synthesis of new materials and pharmaceuticals. For instance, the reaction of hydrazone derivatives with various reagents has been explored for constructing new heterocyclic systems with potential pharmacological applications (T. M. A. Elmaati et al., 2003).

properties

IUPAC Name |

(17E)-17-[(E)-(1,3-dimethylpyrazol-4-yl)methylidenehydrazinylidene]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4O/c1-15-17(14-28(3)27-15)13-25-26-23-9-8-22-21-6-4-16-12-18(29)5-7-19(16)20(21)10-11-24(22,23)2/h5,7,12-14,20-22,29H,4,6,8-11H2,1-3H3/b25-13+,26-23+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSCIZHIRAXFDOO-OYTNLALESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C=NN=C2CCC3C2(CCC4C3CCC5=C4C=CC(=C5)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C=C1/C=N/N=C/2\CCC3C2(CCC4C3CCC5=C4C=CC(=C5)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

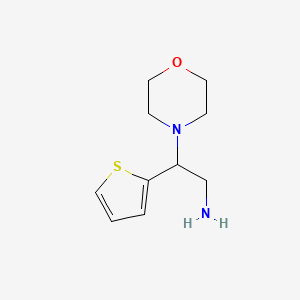

![2-[(4-Methoxy-3-methylphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B2525955.png)

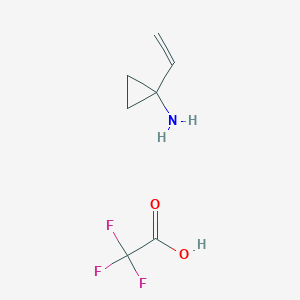

![3-{[4-(Aminomethyl)phenyl]methyl}-5,5-dimethylimidazolidine-2,4-dione hydrochloride](/img/structure/B2525965.png)

![N-[6-(isopropylsulfonyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2525967.png)

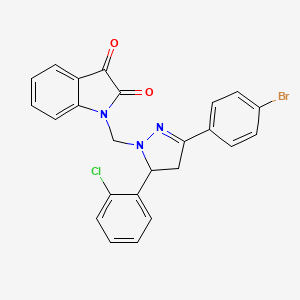

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2525972.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2525974.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2525977.png)